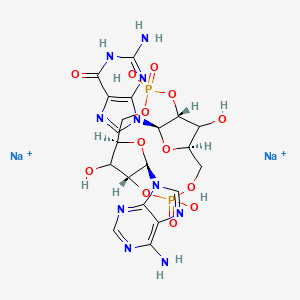
Adenylyl-(2'-->5')-2'-guanylicacid,cyclicnucleotide,disodiumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt is a cyclic nucleotide compound that plays a crucial role in various biological processes. It is a derivative of adenosine monophosphate and guanosine monophosphate, linked through a unique 2’,5’-phosphodiester bond. This compound is known for its involvement in cellular signaling pathways and regulatory mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt typically involves the enzymatic reaction of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) using specific cyclase enzymes. The reaction conditions often require a buffered aqueous solution with optimal pH and temperature to facilitate the enzymatic activity. The product is then purified using chromatographic techniques to obtain the desired cyclic nucleotide.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary cyclase enzymes, allowing for efficient conversion of ATP and GTP to the cyclic nucleotide. The fermentation broth is then subjected to downstream processing, including filtration, chromatography, and crystallization, to isolate and purify the compound.
化学反応の分析
Types of Reactions
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to its monophosphate components in the presence of specific nucleases.
Phosphorylation: It can be phosphorylated to form higher-order oligomers.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using nucleases in a buffered solution.
Phosphorylation: Kinase enzymes in the presence of ATP.
Oxidation and Reduction: Chemical oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Adenosine monophosphate and guanosine monophosphate.
Phosphorylation: Higher-order cyclic nucleotides.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
科学的研究の応用
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleotide interactions and enzymatic mechanisms.
Biology: Plays a role in cellular signaling pathways, including the regulation of gene expression and protein synthesis.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the development of biosensors and diagnostic assays.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as protein kinases and phosphodiesterases. It modulates the activity of these enzymes, leading to changes in cellular signaling pathways. The cyclic structure allows it to act as a secondary messenger, transmitting signals from extracellular stimuli to intracellular responses.
類似化合物との比較
Similar Compounds
- Adenosine 3’,5’-cyclic monophosphate (cAMP)
- Guanosine 3’,5’-cyclic monophosphate (cGMP)
- 2’,5’-Oligoadenylate
Uniqueness
Adenylyl-(2’–>5’)-2’-guanylicacid,cyclicnucleotide,disodiumsalt is unique due to its 2’,5’-phosphodiester linkage, which distinguishes it from the more common 3’,5’-cyclic nucleotides like cAMP and cGMP. This unique structure imparts distinct biochemical properties and regulatory functions, making it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C20H24N10Na2O13P2+2 |
|---|---|
分子量 |
720.4 g/mol |
IUPAC名 |
disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-3,11,17,18-tetrahydroxy-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3λ5,11λ5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/t6-,7-,10?,11?,12-,13-,18-,19-;;/m1../s1 |
InChIキー |
SCPBVQDKYSCDAE-RENITANYSA-N |
異性体SMILES |
C1[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)O)O)O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethoxy-[3-[2-(3-trimethoxysilylpropoxy)ethoxy]propyl]silane](/img/structure/B14122119.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole](/img/structure/B14122126.png)
![3-(4-ethoxybenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122128.png)
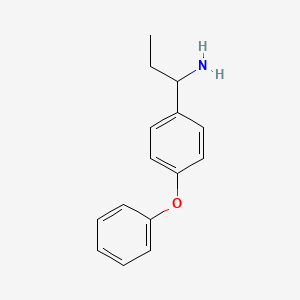
![1,1,1-Trifluoro-3-[(4-fluorophenyl)iminomethyl]-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B14122136.png)
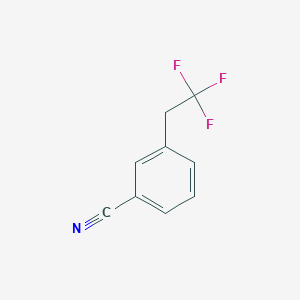
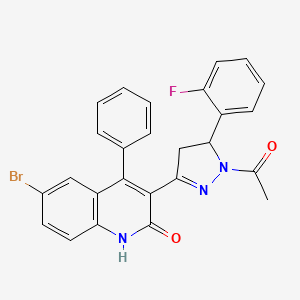
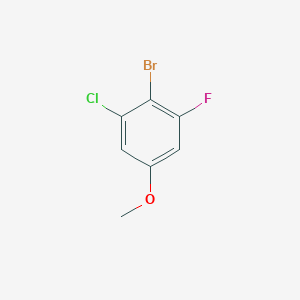


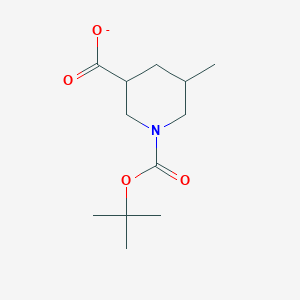
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
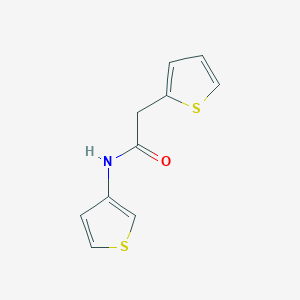
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
